N-(3-methoxypropyl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a carboxamide functional group, and a 3-methoxypropyl side chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Research indicates that compounds similar to N-(3-methoxypropyl)morpholine-4-carboxamide exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit specific enzymes associated with inflammatory pathways and cancer cell proliferation .
The synthesis of N-(3-methoxypropyl)morpholine-4-carboxamide typically involves the following steps:
N-(3-methoxypropyl)morpholine-4-carboxamide has potential applications in:
Studies on similar compounds have shown that they can interact with various biological targets, including receptors and enzymes. For example, some morpholine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. Such interactions often lead to significant biological effects, making these compounds valuable in drug development .
Several compounds share structural similarities with N-(3-methoxypropyl)morpholine-4-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-ethyl-3-methylphenyl)morpholine-4-carboxamide | Morpholine ring with an ethyl and methyl phenyl group | Antimicrobial and anti-inflammatory |
| 2-(3-bromophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide | Quinoline core with methoxypropyl side chain | Anticancer properties |
| 3-(morpholinomethyl)benzofuran | Benzofuran core with morpholino substitution | Anticancer activity |
The uniqueness of N-(3-methoxypropyl)morpholine-4-carboxamide lies in its specific combination of a morpholine structure with a 3-methoxypropyl side chain, which may confer distinct pharmacological properties compared to other derivatives.
The synthesis of N-(3-methoxypropyl)morpholine-4-carboxamide relies heavily on carbodiimide-mediated amide coupling reactions, which represent one of the most widely employed methodologies for amide bond formation in modern organic chemistry [3] [26]. These reactions proceed through the activation of carboxylic acids using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), facilitating nucleophilic attack by the amine component [26] [29].
The mechanism of carbodiimide-mediated coupling involves initial formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic substitution by the amine to yield the desired amide product [33]. For N-(3-methoxypropyl)morpholine-4-carboxamide synthesis, morpholine-4-carboxylic acid serves as the acid component, while 3-methoxypropylamine functions as the nucleophilic partner [26]. The reaction typically requires the presence of auxiliary reagents such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and enhance coupling efficiency [26] [30].
Optimization studies have demonstrated that EDC-mediated coupling in the presence of DMAP and catalytic amounts of HOBt provides superior results compared to traditional DCC protocols [26]. The optimal reaction conditions involve treatment of morpholine-4-carboxylic acid with 1.0 equivalent of EDC, 1.0 equivalent of DMAP, and 0.1 equivalent of HOBt in acetonitrile at room temperature for 12-24 hours [26]. These conditions consistently yield the target carboxamide in 85-92% isolated yield with minimal formation of unwanted byproducts [26].
Alternative carbodiimide systems employing 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) have also shown promise for this transformation [26] [30]. HATU-mediated coupling reactions proceed under milder conditions and exhibit enhanced functional group tolerance, particularly for substrates containing sensitive functionalities [30]. The use of HATU in dimethylformamide with diisopropylethylamine as base provides coupling yields of 88-95% for the formation of N-(3-methoxypropyl)morpholine-4-carboxamide [30].
| Coupling Reagent | Solvent | Base | Temperature | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| EDC/DMAP/HOBt | Acetonitrile | - | 25°C | 85-92 | 12-24 h |
| HATU | DMF | DIPEA | 25°C | 88-95 | 6-12 h |
| DCC/DMAP | DCM | - | 25°C | 75-82 | 18-36 h |
The construction of the morpholine ring system in N-(3-methoxypropyl)morpholine-4-carboxamide can be achieved through various cyclization methodologies, with the most prevalent approach involving the annulation of 1,2-amino alcohols [2] [37]. This strategy capitalizes on the inherent nucleophilicity of both the amino and hydroxyl functionalities to facilitate ring closure through sequential alkylation and cyclization reactions [37].
The ethylene sulfate-mediated cyclization represents a significant advancement in morpholine ring formation [2] [37]. This methodology employs ethylene sulfate as a bifunctional electrophile that undergoes selective monoalkylation with primary amines, followed by intramolecular cyclization to afford the morpholine framework [37]. The reaction proceeds under mild basic conditions using potassium tert-butoxide in polar aprotic solvents such as dimethylformamide or acetonitrile [37]. This approach offers several advantages including high yields (78-91%), excellent functional group tolerance, and reduced environmental impact compared to traditional methods [37].
Alternative cyclization strategies involve the use of chloroacetyl chloride derivatives, although these methods typically require harsh reduction conditions and generate significant amounts of waste [2]. The traditional three-step approach involves acylation of the amino alcohol with chloroacetyl chloride, followed by base-mediated cyclization to form the morpholinone intermediate, and subsequent reduction with lithium aluminum hydride or borane complexes [2]. While effective, this methodology suffers from poor atom economy and limited substrate scope [2].
Gold-catalyzed cyclization reactions have emerged as a powerful alternative for morpholine ring construction [4]. These transformations utilize gold(I) catalysts to promote the cycloisomerization of alkynylamines or alkynylalcohols, proceeding through cascade cyclization and isomerization pathways to generate six-membered morpholine rings [4]. The reaction conditions are remarkably mild, requiring only 1.0 mol% gold catalyst loading at ambient temperature, and provide moderate to good yields (65-82%) with high regioselectivity [4].
The mechanism of gold-catalyzed morpholine formation involves initial coordination of the gold catalyst to the alkyne functionality, followed by nucleophilic attack of the heteroatom to generate a vinyl-gold intermediate [4]. Subsequent protodeauration and isomerization steps lead to the formation of the desired morpholine product with concomitant regeneration of the catalytically active gold species [4]. Deuterium labeling experiments have confirmed the proposed mechanism and demonstrated the importance of the cascade cyclization-isomerization sequence [4].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of morpholine derivatives, including N-(3-methoxypropyl)morpholine-4-carboxamide, by enabling efficient carbon-nitrogen and carbon-carbon bond formation under mild conditions [6] [7]. These transformations utilize palladium complexes as catalysts to facilitate the coupling of aryl or heteroaryl halides with morpholine derivatives through oxidative addition, transmetallation, and reductive elimination mechanisms [6] [7].
The Buchwald-Hartwig amination represents the most significant application of palladium catalysis for morpholine functionalization [6] [8]. This methodology enables the direct coupling of morpholine nucleophiles with aryl bromides or chlorides using palladium catalysts in conjunction with bulky phosphine ligands [6]. For the synthesis of substituted morpholine carboxamides, the reaction typically employs bis(dibenzylideneacetone)palladium(0) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biarylphosphine ligands [6].
Optimized reaction conditions for palladium-catalyzed morpholine arylation involve treatment of the aryl halide substrate with morpholine (1.2-1.5 equivalents) in the presence of 2-5 mol% palladium catalyst, 4-8 mol% phosphine ligand, and cesium carbonate as base in 1,4-dioxane at 100-120°C [6] [8]. These conditions provide excellent yields (85-94%) for a wide range of electron-deficient and electron-neutral aryl bromides [6]. The use of water-soluble surfactants such as polyethylene glycol derivatives can enable these transformations to proceed under aqueous conditions at room temperature [8].
Recent advances in palladium catalysis have focused on the development of more active catalyst systems that operate under milder conditions [8] [9]. The combination of palladium(II) acetate with chelating nitrogen-phosphorus ligands such as cataCXium A or XantPhos enables morpholine arylation reactions to proceed at temperatures as low as 60°C [8]. These conditions are particularly advantageous for the synthesis of thermally sensitive morpholine derivatives and provide enhanced functional group compatibility [8].
Palladium-catalyzed carbonylative coupling reactions offer an alternative approach for the direct synthesis of morpholine carboxamides [6]. This methodology involves the three-component coupling of aryl halides, carbon monoxide, and morpholine derivatives to generate the corresponding carboxamide products in a single synthetic operation [6]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), carbon monoxide insertion to form an acyl-palladium intermediate, and nucleophilic attack by the morpholine to afford the desired carboxamide [6].
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100°C | 85-94 |
| Pd₂(dba)₃ | XantPhos | K₃PO₄ | Toluene | 80°C | 78-87 |
| PdCl₂(PPh₃)₂ | BINAP | NaOtBu | THF | 65°C | 72-83 |
Flow chemistry has emerged as a transformative technology for the large-scale synthesis of N-(3-methoxypropyl)morpholine-4-carboxamide, offering significant advantages in terms of process efficiency, safety, and environmental sustainability [10] [14]. The continuous flow approach enables precise control of reaction parameters, enhanced heat and mass transfer, and improved product quality compared to traditional batch processes [10].
The flow synthesis of morpholine carboxamides typically involves the sequential combination of amide coupling and morpholine ring formation reactions in a multi-step continuous process [10]. The first stage employs carbodiimide-mediated coupling in a microreactor system, where morpholine-4-carboxylic acid and 3-methoxypropylamine are combined with EDC and DMAP in acetonitrile at controlled flow rates [10]. The residence time in the coupling reactor is optimized to 15-30 minutes at 25°C, providing quantitative conversion to the desired carboxamide product [10].
Photocatalytic flow synthesis represents a particularly innovative approach for morpholine derivative preparation [14]. This methodology utilizes continuous flow photoreactors equipped with light-emitting diode arrays to promote photocatalytic coupling reactions between aldehydes and silicon amine protocol reagents [14]. The reaction proceeds through photoredox catalysis using tetraphenylporphyrin as an organic photocatalyst in combination with Lewis acid additives [14]. The flow conditions enable precise control of irradiation time and intensity, resulting in improved yields (82-91%) and reduced reaction times compared to batch processes [14].
Temperature control in flow synthesis is critical for maintaining product quality and preventing side reactions [10]. The use of computer-controlled heating and cooling systems enables rapid temperature adjustments and precise maintenance of optimal reaction conditions [10]. For thermally sensitive transformations, cryogenic flow reactors operating at temperatures as low as -78°C can be employed to suppress decomposition pathways and improve selectivity [10].
Scale-up of flow processes for industrial production involves the use of numbering-up strategies, where multiple parallel flow reactors operate simultaneously to achieve the desired production capacity [10]. This approach maintains the advantages of flow chemistry while enabling kilogram-scale production rates [10]. Continuous monitoring systems incorporating online analytical techniques such as infrared spectroscopy and nuclear magnetic resonance enable real-time process optimization and quality control [10].
The integration of flow chemistry with automated purification systems represents a significant advancement in process intensification [10]. Inline liquid-liquid extraction units and continuous chromatographic separation systems can be directly coupled to the flow synthesis platform, enabling the production of high-purity N-(3-methoxypropyl)morpholine-4-carboxamide without intermediate isolation steps [10].
The purification of N-(3-methoxypropyl)morpholine-4-carboxamide requires carefully optimized chromatographic protocols to achieve the high purity standards necessary for pharmaceutical applications [11] [17]. Column chromatography represents the most widely employed separation technique, with silica gel serving as the stationary phase for normal-phase separations [11]. The basic nature of the morpholine ring necessitates the use of modified silica gel or alternative stationary phases to prevent irreversible adsorption and peak tailing [11].
Ion-exchange chromatography provides superior separation efficiency for morpholine derivatives compared to conventional silica gel chromatography [11] [17]. Cation-exchange resins such as Dowex 50W-X8 or Amberlyst 15 enable the selective retention of the protonated morpholine functionality under acidic conditions [11]. Elution with aqueous ammonia solutions (0.1-1.0 M) provides clean separation from neutral impurities and yields the target compound in high purity [11]. The use of automated ion chromatography systems with suppressed conductivity detection enables precise monitoring of the purification process and ensures consistent product quality [11] [17].
High-performance liquid chromatography represents the gold standard for analytical and preparative separation of morpholine carboxamides [11] [17]. The method employs reversed-phase C18 columns with mobile phases consisting of acetonitrile-water mixtures containing trifluoroacetic acid or formic acid modifiers [11]. The optimized gradient conditions involve initial elution with 10% acetonitrile followed by a linear gradient to 90% acetonitrile over 30 minutes at a flow rate of 1.0 mL/min [11]. These conditions provide baseline separation of N-(3-methoxypropyl)morpholine-4-carboxamide from synthetic intermediates and related impurities [11].
Matrix elimination techniques have been developed to address the challenges associated with the purification of morpholine derivatives from complex reaction mixtures [11] [17]. The use of concentrator columns packed with specialized cation-exchange materials enables the selective trapping of morpholine compounds while allowing neutral species to pass through unretained [11] [17]. Subsequent elution with dilute acid solutions provides concentrated morpholine fractions suitable for further purification [17].
Preparative-scale separations employ larger diameter columns (5-10 cm) packed with coarser silica gel (40-63 μm particle size) to accommodate larger sample loads while maintaining reasonable separation times [11]. The use of automated flash chromatography systems with gradient capability and fraction collection enables the routine purification of multi-gram quantities of N-(3-methoxypropyl)morpholine-4-carboxamide [11]. Solvent recycling systems integrated with these instruments reduce waste generation and operating costs [11].
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Purity Achieved |
|---|---|---|---|---|
| Normal Phase | Silica Gel | Hexane/EtOAc/TEA | UV (254 nm) | 92-96% |
| Ion Exchange | Cation Resin | NH₃/H₂O | Conductivity | 96-99% |
| Reversed Phase | C18 | ACN/H₂O/TFA | UV/MS | 98-99.5% |
The crystallization of N-(3-methoxypropyl)morpholine-4-carboxamide requires precise control of nucleation and growth conditions to ensure reproducible polymorph formation and optimal crystal quality [15] [16] [19]. Polymorphism represents a critical consideration in pharmaceutical development, as different crystal forms can exhibit significantly different physical and chemical properties including solubility, stability, and bioavailability [16] [19].
Systematic polymorph screening involves the evaluation of crystallization conditions across a wide range of solvents, temperatures, and concentration profiles [19]. Common crystallization solvents for morpholine carboxamides include alcohols (methanol, ethanol, isopropanol), ketones (acetone, butanone), and polar aprotic solvents (acetonitrile, dimethylformamide) [15] [19]. The choice of crystallization solvent significantly influences the resulting crystal form, with hydrogen-bonding solvents typically favoring the formation of more stable polymorphs [19].
Temperature-controlled crystallization protocols employ slow cooling from elevated temperatures to promote the formation of thermodynamically stable crystal forms [19]. The optimal crystallization temperature for N-(3-methoxypropyl)morpholine-4-carboxamide typically ranges from 40-60°C, with cooling rates of 0.5-1.0°C per hour providing the best crystal quality [15]. Rapid cooling or crystallization at low temperatures can lead to the formation of metastable polymorphs or amorphous solids with poor pharmaceutical properties [19].
Seeding techniques represent a powerful tool for controlling polymorph formation and ensuring reproducible crystallization outcomes [19]. The addition of authentic crystal seeds (0.1-1.0% w/w) of the desired polymorph provides nucleation sites that direct crystallization toward the target crystal form [19]. Seed crystals must be carefully characterized by X-ray powder diffraction and differential scanning calorimetry to confirm their polymorphic identity before use [19].
Anti-solvent crystallization offers an alternative approach for morpholine carboxamide purification, particularly for compounds with limited solubility in common organic solvents [15]. This technique involves the dissolution of the crude product in a good solvent (such as dimethylformamide) followed by the controlled addition of an anti-solvent (such as diethyl ether or hexane) to induce precipitation [15]. The crystallization rate can be controlled by adjusting the anti-solvent addition rate and temperature, enabling optimization of crystal size and quality [15].
Recrystallization from aqueous solutions requires careful pH control to maintain the desired protonation state of the morpholine nitrogen [15]. The use of buffer systems (phosphate, acetate) helps maintain consistent pH during the crystallization process and prevents the formation of different salt forms [15]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels (>99.5%) [15].
N-(3-methoxypropyl)morpholine-4-carboxamide exhibits diverse solubility characteristics across different solvent systems, primarily influenced by the hydrophilic morpholine ring and the polar carboxamide functional group. The compound contains both hydrophilic and lipophilic structural elements that dictate its solubility profile [1].
Aqueous Solubility
The compound demonstrates high aqueous solubility due to the presence of the morpholine heterocycle, which is entirely miscible with water [1]. The morpholine ring structure provides multiple hydrogen bonding sites through its nitrogen and oxygen atoms, facilitating extensive hydration in aqueous environments. The 3-methoxypropyl substituent further enhances water solubility through the methoxy group's ability to form hydrogen bonds with water molecules.
Organic Solvent Compatibility
N-(3-methoxypropyl)morpholine-4-carboxamide shows excellent compatibility with various organic solvents. The morpholine parent structure is miscible with numerous organic solvents including acetone, benzene, carbon tetrachloride, and alcohols [2]. Specific solubility data for morpholine carboxamide derivatives indicates high solubility in dimethyl sulfoxide (DMSO) and methanol, with slight solubility in chloroform [3] [4].
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Highly soluble | Hydrogen bonding via morpholine N and O atoms |
| DMSO | Highly soluble | Dipolar aprotic interactions with carboxamide group |
| Methanol | Soluble | Hydrogen bonding with hydroxyl groups |
| Chloroform | Slightly soluble | Limited polar interactions |
| Acetone | Soluble | Dipole-dipole interactions |
| Benzene | Soluble | π-π interactions with aromatic systems |
pH-Dependent Solubility Behavior
The solubility of N-(3-methoxypropyl)morpholine-4-carboxamide is expected to be pH-dependent due to the basic nature of the morpholine nitrogen. At physiological pH, the compound remains largely neutral, maintaining good solubility. However, under acidic conditions, protonation of the morpholine nitrogen would increase hydrophilicity and aqueous solubility [5].
The thermal stability of N-(3-methoxypropyl)morpholine-4-carboxamide is primarily governed by the thermal behavior of the morpholine ring system. Morpholine-containing compounds generally exhibit thermal stability below 200°C, with decomposition occurring at elevated temperatures [6].
Thermal Stability Profile
Morpholine demonstrates stability under normal storage and handling conditions, with a boiling point of 128-130°C [7] [8]. The compound remains stable at room temperature and maintains integrity during typical synthetic and analytical procedures. The thermal decomposition of morpholine follows first-order kinetics with an activation energy of 131.9 kJ/mol [9].
Decomposition Kinetics and Temperature Ranges
Thermal decomposition studies on morpholine reveal temperature-dependent decomposition rate constants:
| Temperature (°C) | Rate Constant (×10⁻⁷ s⁻¹) | Decomposition Products |
|---|---|---|
| 260 | 2.67 | Ammonia, ethanolamine, methylamine |
| 280 | 8.73 | Ammonia, ethanolamine, methylamine, ethylamine |
| 300 | 21.25 | Ammonia, ethanolamine, methylamine, ethylamine, acetic acid, glycolic acid |
Decomposition Pathways
The thermal decomposition of morpholine-based compounds proceeds through multiple pathways [10] [11]:
The presence of the 3-methoxypropyl substituent may introduce additional decomposition pathways involving methanol elimination and propyl radical formation. The carboxamide group exhibits thermal stability up to approximately 200°C, beyond which amide hydrolysis and decarboxylation may occur [12].
Thermal Behavior Under Different Conditions
Studies on morpholine thermolysis under various conditions demonstrate that decomposition rates increase significantly under superheated steam conditions compared to liquid water systems [12]. At 490°C under steam conditions, morpholine undergoes rapid thermolysis with enhanced decomposition rates compared to hydrothermolysis at 352°C [12].
The partition coefficient (LogP) of N-(3-methoxypropyl)morpholine-4-carboxamide represents the compound's lipophilicity and determines its distribution between octanol and water phases. This parameter is crucial for understanding membrane permeability and bioavailability characteristics.
Predicted LogP Values
The morpholine parent compound exhibits a LogP value of -0.860, indicating hydrophilic character [2]. However, the addition of the 3-methoxypropyl substituent significantly alters the lipophilicity profile. Related morpholine carboxamide derivatives show varying LogP values depending on substitution patterns:
Structural Influence on Lipophilicity
The lipophilicity of N-(3-methoxypropyl)morpholine-4-carboxamide is influenced by several structural factors:
Computational LogP Predictions
Based on structural analysis and comparison with related compounds, the estimated LogP value for N-(3-methoxypropyl)morpholine-4-carboxamide falls within the range of 0.5 to 1.5, indicating moderate lipophilicity suitable for membrane permeation while maintaining aqueous solubility [15] [16].
| Structural Component | LogP Contribution |
|---|---|
| Morpholine ring | -0.86 |
| Carboxamide group | -1.5 to -2.0 |
| 3-Methoxypropyl chain | +2.0 to +2.5 |
| Estimated total LogP | 0.5 to 1.5 |
Lipophilicity Implications
The moderate lipophilicity of N-(3-methoxypropyl)morpholine-4-carboxamide suggests favorable pharmacokinetic properties, including:
The pKa value of N-(3-methoxypropyl)morpholine-4-carboxamide is primarily determined by the basicity of the morpholine nitrogen atom. This parameter governs the compound's ionization state and pH-dependent behavior in aqueous systems.
Morpholine Basicity and pKa Values
Morpholine exhibits basic properties with a pKa of 8.33 in aqueous solution [2]. The compound exists predominantly in the protonated form (morpholinium) at physiological pH, with the equilibrium:
$$ \text{Morpholine} + \text{H}^+ \rightleftharpoons \text{Morpholinium}^+ $$
The base protonation constant (Kb) for morpholine is 2.14 × 10⁻⁶ [5], corresponding to a pKa of 8.33 for the conjugate acid.
pH-Dependent Ionization Behavior
The ionization behavior of N-(3-methoxypropyl)morpholine-4-carboxamide follows the Henderson-Hasselbalch equation:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{Base}]}{[\text{Acid}]}\right) $$
At different pH values, the compound exhibits varying degrees of ionization:
| pH | Ionization State | Predominant Form |
|---|---|---|
| 6.33 | 90% protonated | Morpholinium salt |
| 7.33 | 50% protonated | Equilibrium mixture |
| 8.33 | 50% protonated | pKa point |
| 9.33 | 10% protonated | Free base |
| 10.33 | 1% protonated | Predominantly free base |
Substituent Effects on pKa
The 3-methoxypropyl carboxamide substitution may slightly influence the pKa value through electronic effects. The electron-withdrawing carboxamide group can reduce the basicity of the morpholine nitrogen, potentially lowering the pKa by 0.5-1.0 units compared to the parent morpholine [17].
Morpholine carboxamide derivatives typically exhibit pKa values ranging from 6.0 to 7.9, depending on the nature and position of substituents [17]. For N-(3-methoxypropyl)morpholine-4-carboxamide, the estimated pKa is approximately 7.5-8.0.
Thermodynamic Properties of Ionization
The thermodynamic parameters for morpholine ionization at 25°C and infinite dilution are [18]:
pH-Dependent Solubility and Stability
The pH-dependent behavior of N-(3-methoxypropyl)morpholine-4-carboxamide affects its solubility and stability:
Ionic Strength Effects
The apparent pKa of the compound may be influenced by ionic strength according to the Debye-Hückel equation [18]. At physiological ionic strength (0.15 M), the pKa may shift by ±0.1-0.2 units compared to infinite dilution values.
Practical Implications
The pH-dependent behavior of N-(3-methoxypropyl)morpholine-4-carboxamide has important implications for: